5-trifluoromethanesulfonylpyrimidin-2-amine
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Overview
Description
5-trifluoromethanesulfonylpyrimidin-2-amine is a chemical compound with the molecular formula C5H4F3N3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The trifluoromethanesulfonyl group attached to the pyrimidine ring significantly alters its chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-trifluoromethanesulfonylpyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-trifluoromethanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the trifluoromethanesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
5-trifluoromethanesulfonylpyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-trifluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Triflamides: Compounds like triflamides (CF3SO2NHR) share the trifluoromethanesulfonyl group and exhibit similar chemical properties.
Triflimides: Triflimides ((CF3SO2)2NH) are another class of compounds with strong electron-withdrawing properties and high NH-acidity.
Uniqueness
5-trifluoromethanesulfonylpyrimidin-2-amine is unique due to its specific structure, which combines the pyrimidine ring with the trifluoromethanesulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2751611-16-0 |
---|---|
Molecular Formula |
C5H4F3N3O2S |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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